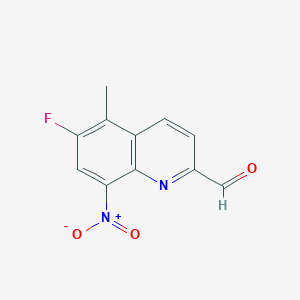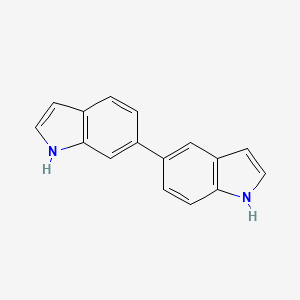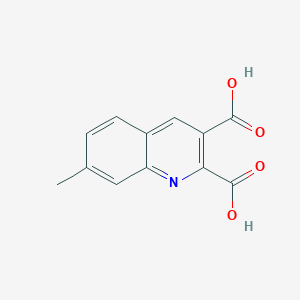
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 7-methylquinoline, followed by fluorination and subsequent formylation to introduce the carbaldehyde group. The reaction conditions often include the use of strong acids for nitration, fluorinating agents such as Selectfluor, and formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.
化学反应分析
Types of Reactions
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid.
Reduction: 6-Fluoro-7-methyl-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes and pigments due to its unique electronic properties.
作用机制
The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde involves its interaction with biological targets such as enzymes and DNA. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components. The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 7-Fluoro-2-methylquinoline-8-boronic acid
- 6-Fluoro-7-methylquinoline-2-carbaldehyde
- 8-Nitroquinoline-2-carbaldehyde
Uniqueness
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring. This combination enhances its biological activity and stability compared to similar compounds. The presence of the carbaldehyde group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C11H7FN2O3 |
|---|---|
分子量 |
234.18 g/mol |
IUPAC 名称 |
6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c1-6-9(12)4-7-2-3-8(5-15)13-10(7)11(6)14(16)17/h2-5H,1H3 |
InChI 键 |
FHCHPSFFRDGWDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C=CC(=NC2=C1[N+](=O)[O-])C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)












